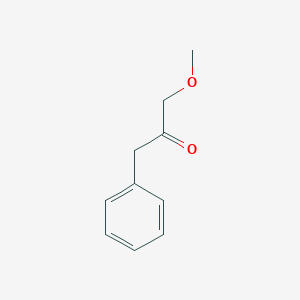

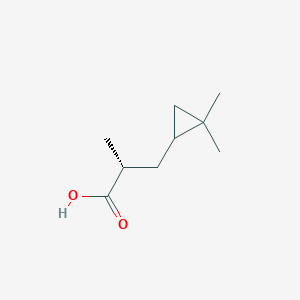

![molecular formula C15H13N3O2S B2961202 Ethyl 3-amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate CAS No. 118947-67-4](/img/structure/B2961202.png)

Ethyl 3-amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate is a chemical compound . It is also known as Thieno pyridine-2-carboxylic acid, 3-amino-6-(3-pyridinyl)-, ethyl ester .

Synthesis Analysis

Thieno[2,3-b]pyridine derivatives are synthesized through various approaches . One common method involves the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate . Another approach involves the synthesis of new fused Pyrano[4,3-b]pyridines from Ethyl 3-Aminopyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate .Molecular Structure Analysis

The molecular structure of this compound can be obtained from databases like the NIST Chemistry WebBook .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. For instance, one study describes the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 223 °C . Its IR spectrum, 1H NMR spectrum, and 13C NMR spectrum have also been reported .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

This compound serves as a versatile precursor for synthesizing various heterocyclic compounds. The aminoester moiety reacts with electrophiles and nucleophiles, leading to the formation of heterocyclic systems with potential pharmaceutical interest .

Antimicrobial and Antiviral Activities

Derivatives of this compound have been tested for their antimicrobial activity against a range of bacterial strains, yeasts, and filamentous fungi. Some derivatives show activity comparable to standard drugs like fluconazole and norfloxacin .

Mécanisme D'action

Target of Action

Ethyl 3-amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate is a polyfunctional compound possessing both nucleophilic and electrophilic properties . It has been used as a versatile precursor to prepare several heterocyclic compounds Thieno[2,3-b]pyridine derivatives, a class of compounds to which this compound belongs, have been reported as pim-1 kinase inhibitors .

Mode of Action

It is known that the compound can react with both electrophiles and nucleophiles, usually resulting in the formation of heterocyclic systems . This suggests that the compound may interact with its targets through these chemical properties.

Biochemical Pathways

Thieno[2,3-b]pyridine derivatives have been reported to have pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . This suggests that the compound may affect multiple biochemical pathways related to these activities.

Result of Action

Some thieno[2,3-b]pyridine derivatives have been found to exhibit significant antimycobacterial activity , and substitution of certain groups has been reported to enhance Pim-1 inhibition .

Orientations Futures

The future directions for this compound could involve further exploration of its synthesis methods and potential applications. Thieno[2,3-b]pyridine derivatives are an important class of heterocyclic compounds due to their pharmacological and biological utility , suggesting potential for future research and development.

Propriétés

IUPAC Name |

ethyl 3-amino-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-2-20-15(19)13-12(16)10-5-6-11(18-14(10)21-13)9-4-3-7-17-8-9/h3-8H,2,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMJHSFKDRAECLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)N=C(C=C2)C3=CN=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-3-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2961120.png)

![Ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B2961121.png)

![4-chloro-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2961134.png)

![Ethyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2961135.png)

![2-(5-Hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-N-phenethyl-acetamide](/img/structure/B2961138.png)

![4-(3-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B2961141.png)

![3,4-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2961142.png)